molecular formula C8H12N2 B3181392 (6-ethylpyridin-2-yl)methanamine CAS No. 83004-19-7

(6-ethylpyridin-2-yl)methanamine

Cat. No.: B3181392
CAS No.: 83004-19-7
M. Wt: 136.19 g/mol
InChI Key: HEEVDXLREYYFOO-UHFFFAOYSA-N
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Description

(6-Ethylpyridin-2-yl)methanamine: is an organic compound with the molecular formula C8H12N2 It is a derivative of pyridine, featuring an ethyl group at the 6th position and a methanamine group at the 2nd position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-ethylpyridin-2-yl)methanamine typically involves the alkylation of 2-pyridinemethanamine with ethyl halides under basic conditions. One common method is the reaction of 2-pyridinemethanamine with ethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures to facilitate the alkylation process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: (6-Ethylpyridin-2-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like hypervalent iodine or copper catalysts.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Hypervalent iodine (PhI(OAc)2) and TEMPO as oxidizing agents under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed:

    Oxidation: Formation of pyridin-2-yl-methanones.

    Reduction: Formation of secondary amines.

    Substitution: Formation of N-substituted pyridin-2-ylmethanamines.

Scientific Research Applications

Chemistry: (6-Ethylpyridin-2-yl)methanamine is used as a building block in the synthesis of various heterocyclic compounds. It serves as a precursor for the preparation of pyridine-based ligands and catalysts.

Biology: In biological research, this compound is explored for its potential as a pharmacophore in drug design. Its structural features make it a candidate for developing inhibitors or modulators of specific biological targets.

Medicine: The compound’s derivatives are investigated for their therapeutic potential in treating diseases such as cancer and neurological disorders. Its ability to interact with biological macromolecules makes it a valuable scaffold in medicinal chemistry.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its reactivity and functional groups enable the synthesis of polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of (6-ethylpyridin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to modulation of their activity. The exact pathways and targets depend on the specific application and derivative of the compound being studied.

Comparison with Similar Compounds

  • (6-Methylpyridin-2-yl)methanamine
  • (6-Propylpyridin-2-yl)methanamine
  • (6-Isopropylpyridin-2-yl)methanamine

Comparison: (6-Ethylpyridin-2-yl)methanamine is unique due to the presence of the ethyl group at the 6th position, which can influence its reactivity and interaction with biological targets. Compared to its methyl and propyl analogs, the ethyl derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct candidate for various applications.

Properties

IUPAC Name

(6-ethylpyridin-2-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-2-7-4-3-5-8(6-9)10-7/h3-5H,2,6,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEEVDXLREYYFOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=CC=C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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